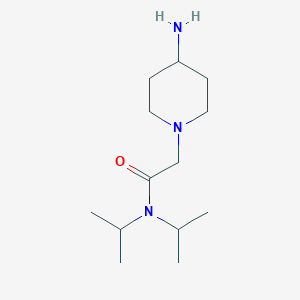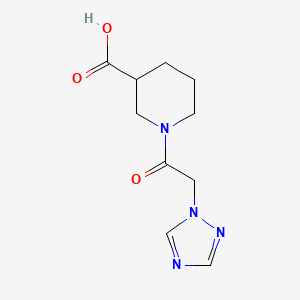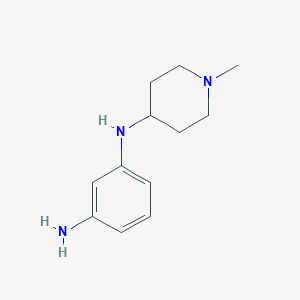
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
概述
描述
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, also known as MPBD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBD is a type of diamine that has been synthesized through a specific method, which will be discussed in This compound has been found to have a unique mechanism of action, which makes it useful in biochemical and physiological research. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPBD.
科学研究应用
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to have potential applications in various fields of scientific research. One of the most significant uses of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is in the field of medicinal chemistry. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to have potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has also been found to have activity against other diseases, such as tuberculosis, which makes it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is unique and has been found to be different from other diamine compounds. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. This mechanism of action makes 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine a promising candidate for the development of new anticancer drugs.
生化和生理效应
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has been found to have significant biochemical and physiological effects. In vitro studies have shown that 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has potent antitumor activity against various cancer cell lines. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has also been found to have activity against other diseases, such as tuberculosis. In vivo studies have shown that 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has a low toxicity profile, which makes it a promising candidate for further development.
实验室实验的优点和局限性
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has also been found to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is that it has a short half-life, which makes it difficult to study its pharmacokinetics.
未来方向
There are several future directions for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine research. One direction is to further explore its potential as an anticancer drug. Another direction is to investigate its activity against other diseases, such as tuberculosis. Further research is also needed to understand the pharmacokinetics of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine and to develop new formulations that can enhance its bioavailability. Additionally, the development of new synthetic methods for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine could lead to the discovery of new analogs with improved activity.
Conclusion:
In conclusion, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a promising compound that has potential applications in various fields of scientific research. Its unique mechanism of action makes it a promising candidate for the development of new anticancer drugs, antibiotics, and other drugs. While there are limitations to its use, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has several advantages for lab experiments and has the potential to lead to significant advances in the field of medicinal chemistry.
属性
IUPAC Name |
3-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSLVLGFZDVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)
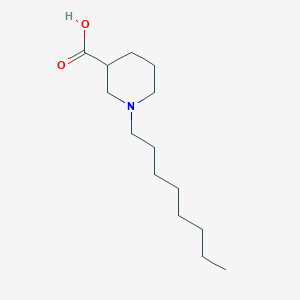
![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)
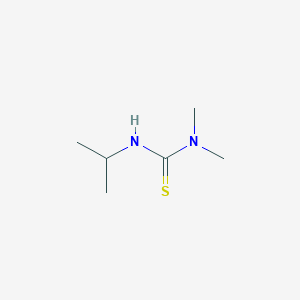
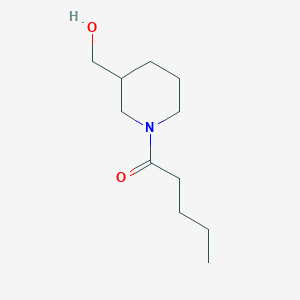
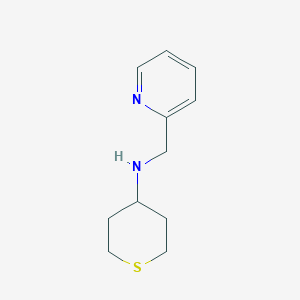
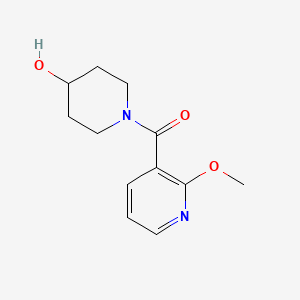
![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)
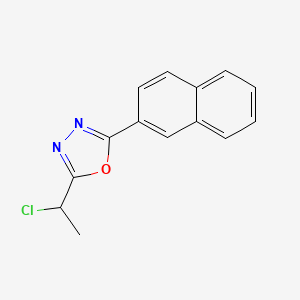
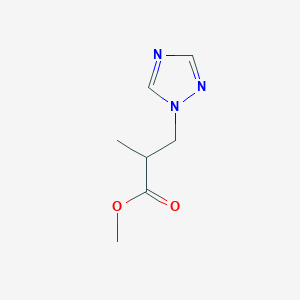
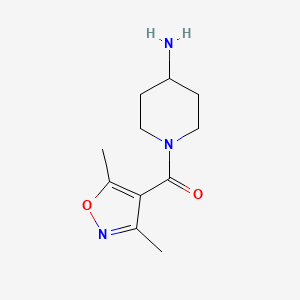
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
